molecular formula C20H26N4O2 B2726838 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034610-52-9

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2726838
CAS No.: 2034610-52-9
M. Wt: 354.454
InChI Key: LIUQXZYCTPTNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone is a complex synthetic compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule is of significant interest in medicinal chemistry and drug discovery due to its hybrid structure, which incorporates a 1-methyl-1H-pyrazole moiety linked to a 4-morpholinophenyl group via a piperidine scaffold. Pyrazole derivatives are recognized as privileged structures in pharmacology and are extensively investigated for their diverse biological activities . They are known to serve as key scaffolds in compounds that interact with various biological targets, including kinases . The presence of the morpholine group is a common feature in many bioactive molecules and often contributes to favorable pharmacokinetic properties and target engagement. Researchers can explore this compound as a potential kinase inhibitor, given that pyrazole-core structures are found in several FDA-approved kinase inhibitors and are the subject of ongoing research for targeting kinases such as CDK8 and RET . Furthermore, its structural features make it a valuable intermediate for synthesizing more complex molecules or for use in structure-activity relationship (SAR) studies to develop new therapeutic agents for conditions like cancer, inflammatory diseases, and idiopathic pulmonary fibrosis . This product is strictly for non-human research, and all handling should be conducted by qualified laboratory professionals.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-10-8-19(21-22)17-3-2-9-24(15-17)20(25)16-4-6-18(7-5-16)23-11-13-26-14-12-23/h4-8,10,17H,2-3,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUQXZYCTPTNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Formation of the morpholine ring: This can be synthesized by reacting diethanolamine with a suitable dehydrating agent.

    Coupling reactions: The final step would involve coupling the pyrazole, piperidine, and morpholine rings through appropriate linkers and reaction conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone would depend on its specific biological activity. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Heterocyclic Diversity

  • Target Compound : The 1-methylpyrazole and morpholine groups are smaller and less planar compared to the imidazo-pyrrolo-pyrazine moiety in the patent compounds. This may reduce off-target interactions but limit binding affinity to deep hydrophobic pockets .
  • Patent Compounds : The fused imidazo-pyrrolo-pyrazine system is a hallmark of kinase inhibitors (e.g., ALK or JAK inhibitors), suggesting enhanced target engagement through extended π-stacking and van der Waals interactions .

Fluorination and Pharmacokinetics

  • Target Compound: Lacks fluorination, which may result in shorter metabolic half-life compared to fluorinated analogs.
  • Patent Compounds : Fluorinated cyclobutyl, pyrrolidine, or piperidine groups enhance metabolic stability and membrane permeability via reduced cytochrome P450-mediated oxidation and increased lipophilicity .

Research Findings and Implications

  • Selectivity: The morpholinophenyl group may confer selectivity for lipid kinases (e.g., PI3Kγ) over protein kinases, unlike the patent compounds’ imidazo-pyrrolo-pyrazine derivatives, which are more likely to target tyrosine kinases .
  • Toxicity Profile : The absence of fluorine reduces the risk of metabolite-mediated toxicity (e.g., fluoroacetate formation) but may necessitate higher dosing frequencies.

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic molecule that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_4O with a molecular weight of 284.36 g/mol. The structure includes a piperidine ring linked to a pyrazole moiety and a morpholine group, which contributes to its pharmacological properties.

Research indicates that compounds similar to this structure often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrazole and piperidine rings suggests potential activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this structure. For instance, derivatives containing pyrazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)18.0

CNS Activity

The compound's structural features suggest it may act on neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. A study indicated that similar compounds could modulate serotonin receptors, which are crucial in mood regulation.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole-based compounds and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperidine derivatives. The results showed that these compounds could reduce anxiety-like behaviors in rodent models, suggesting their potential use in treating anxiety disorders.

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